N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide
N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
695175-07-6
VCID:
VC0426749
InChI:
InChI=1S/C18H17N3O2S/c22-17(18-20-15-3-1-2-4-16(15)24-18)19-13-5-7-14(8-6-13)21-9-11-23-12-10-21/h1-8H,9-12H2,(H,19,22)
SMILES:
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
Molecular Formula:
C18H17N3O2S
Molecular Weight:
339.4g/mol
N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide
CAS No.: 695175-07-6
Main Products
VCID: VC0426749
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4g/mol
CAS No. | 695175-07-6 |
---|---|
Product Name | N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide |
Molecular Formula | C18H17N3O2S |
Molecular Weight | 339.4g/mol |
IUPAC Name | N-(4-morpholin-4-ylphenyl)-1,3-benzothiazole-2-carboxamide |
Standard InChI | InChI=1S/C18H17N3O2S/c22-17(18-20-15-3-1-2-4-16(15)24-18)19-13-5-7-14(8-6-13)21-9-11-23-12-10-21/h1-8H,9-12H2,(H,19,22) |
Standard InChIKey | MIYNQPQPPSLFMP-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Canonical SMILES | C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Solubility | 0.2 [ug/mL] |
PubChem Compound | 900711 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume